molecular formula C8H12N4O2S2 B5027590 5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine

5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine

Cat. No. B5027590
M. Wt: 260.3 g/mol
InChI Key: KUDHRKVNMADBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is also known as OTZ and has been found to have potential applications in various fields.

Mechanism of Action

The mechanism of action of OTZ is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and nitric oxide.
Biochemical and Physiological Effects:
OTZ has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. OTZ has also been found to have anti-bacterial properties and has been studied for its potential use in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

OTZ has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. However, the synthesis of OTZ is a time-consuming process that requires expertise in organic chemistry. Additionally, the mechanism of action of OTZ is not fully understood, which makes it difficult to study its effects in vivo.

Future Directions

OTZ has several potential future directions for scientific research. It has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, and bacterial infections. Future research could focus on understanding the mechanism of action of OTZ and its effects on different cell types. Additionally, the development of new synthetic methods for OTZ could make it more accessible for scientific research.
Conclusion:
In conclusion, OTZ is a chemical compound that has gained significant attention in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its potential use in the treatment of neurodegenerative diseases. The synthesis of OTZ is a time-consuming process that requires expertise in organic chemistry. Future research could focus on understanding the mechanism of action of OTZ and its effects on different cell types.

Synthesis Methods

The synthesis of OTZ is a complex process that involves several steps. The first step is the synthesis of 2-(1,2-oxazinan-2-yl) acetic acid, which is then converted to 2-(1,2-oxazinan-2-yl)-2-oxoethyl thioacetate. This intermediate is then reacted with thiosemicarbazide to produce OTZ. The synthesis of OTZ is a time-consuming process that requires expertise in organic chemistry.

Scientific Research Applications

OTZ has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. OTZ has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(oxazinan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S2/c9-7-10-11-8(16-7)15-5-6(13)12-3-1-2-4-14-12/h1-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDHRKVNMADBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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